molecular formula C9H18O4S2 B563462 8-Methanethiosulfonyl-octanoic Acid CAS No. 1076198-40-7

8-Methanethiosulfonyl-octanoic Acid

Cat. No.: B563462
CAS No.: 1076198-40-7
M. Wt: 254.359
InChI Key: CLHFYHOFMNNBIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methanethiosulfonyl-octanoic Acid typically involves the reaction of octanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the octanoic acid to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Methanethiosulfonyl-octanoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 8-Methanethiosulfonyl-octanoic Acid involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is primarily due to the presence of the methanesulfonyl group, which can undergo nucleophilic substitution reactions. The compound can modify proteins and other biomolecules by reacting with amino acid residues such as cysteine, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methanethiosulfonyl-octanoic Acid is unique due to its specific combination of a methanesulfonyl group and an octanoic acid backbone. This structure imparts distinct reactivity and solubility properties, making it particularly useful in organic synthesis and proteomics research.

Properties

IUPAC Name

8-methylsulfonylsulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4S2/c1-15(12,13)14-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHFYHOFMNNBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652628
Record name 8-[(Methanesulfonyl)sulfanyl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-40-7
Record name 8-[(Methylsulfonyl)thio]octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(Methanesulfonyl)sulfanyl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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